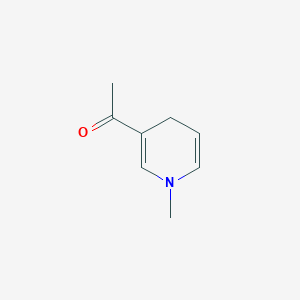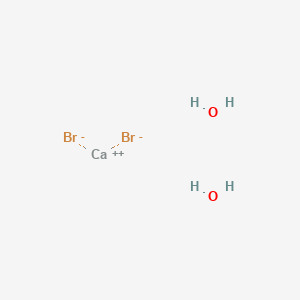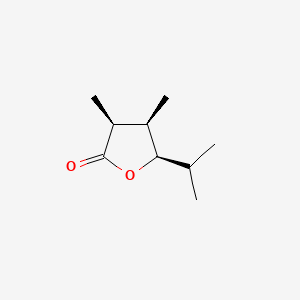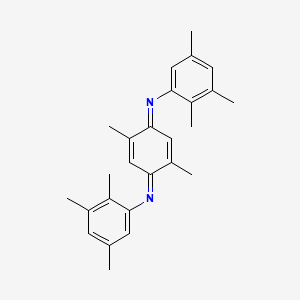
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with benzoyl and diphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl chloride with diphenylpyrrolidine derivatives in the presence of a base can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, often using reagents like sodium hydride or Grignard reagents.
Friedel-Crafts Acylation:
Aplicaciones Científicas De Investigación
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for developing new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and diphenyl groups facilitate binding to active sites, modulating the activity of target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives:
1-Benzoyl-4,5-diphenylpyrrolidine-2-carboxylic acid: Similar structure but different position of the carboxylic acid group, leading to distinct biological activities.
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxamide: The amide derivative exhibits different solubility and reactivity profiles.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: A pyrazole analog with different ring structure and potentially different pharmacological properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the pyrrolidine scaffold in medicinal chemistry.
Propiedades
Número CAS |
62920-77-8 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(19-14-8-3-9-15-19)25-16-20(24(27)28)21(17-10-4-1-5-11-17)22(25)18-12-6-2-7-13-18/h1-15,20-22H,16H2,(H,27,28) |
Clave InChI |
BRXKMFNGHHIPPN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)

![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
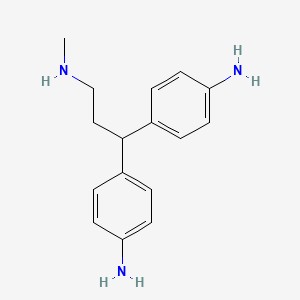
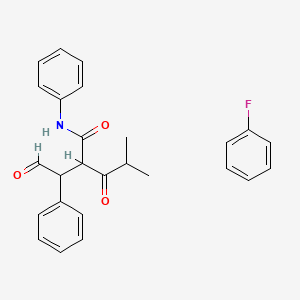
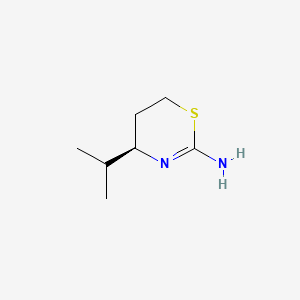
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
